[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid
Description
[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid (CAS RN: 2022976-34-5) is a boronic acid derivative featuring a 1H-indazole core substituted with a methyl group at position 5, a tetrahydropyran (oxan-2-yl) group at position 1, and a boronic acid moiety at position 4. Its molecular formula is C₁₃H₁₇BN₂O₃, with a molecular weight of 260.1 g/mol . The compound is stored under inert atmospheres at temperatures below -20°C to ensure stability . Boronic acids, including this derivative, are widely explored in drug design due to their ability to form reversible covalent bonds with biomolecules, enabling applications as enzyme inhibitors, anticancer agents, and diagnostic tools .
Properties
IUPAC Name |
[5-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-9-5-6-11-10(13(9)14(17)18)8-15-16(11)12-4-2-3-7-19-12/h5-6,8,12,17-18H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYJBZOXEHVCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2C3CCCCO3)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Indazole Synthesis
The indazole scaffold forms the foundation of this compound. A common approach involves cyclization reactions using substituted hydrazines and carbonyl-containing precursors. For example:
- Condensation Reaction : Reacting 5-methyl-1H-indazole-4-carbaldehyde with hydroxylamine or hydrazine derivatives under acidic conditions to form the indazole core.
- Tetrahydro-2H-pyran (THP) Protection : Introducing the oxan-2-yl group via nucleophilic substitution. The THP group is typically added using 3,4-dihydro-2H-pyran in the presence of a catalyst such as pyridinium p-toluenesulfonate (PPTS).
Boronic Acid Functionalization
The boronic acid moiety is introduced through cross-coupling or transmetalation reactions:
- Miyaura Borylation : Treating a halogenated indazole precursor (e.g., 4-bromo-5-methyl-1-(oxan-2-yl)-1H-indazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).
- Lithiation-Borylation : Using n-butyllithium to deprotonate the indazole at the 4-position, followed by reaction with triisopropyl borate (B(OiPr)₃) and subsequent hydrolysis.
Key Reaction Parameters:
Purification and Characterization
Purification Techniques
Industrial-Scale Production Considerations
Process Optimization
Yield and Purity
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 60–75% | 80–90% |
| Purity (HPLC) | ≥98% | ≥99.5% |
Challenges and Limitations
Stability Issues
Alternative Approaches
- Boronate Esters : Synthesizing the pinacol boronate ester (e.g., 5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) as a stable intermediate, followed by mild hydrolysis.
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in an organic solvent like THF or toluene.
Major Products
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Comparison with Similar Compounds
Research Implications
- Drug Design : The oxan-2-yl group in this compound offers a template for optimizing pharmacokinetic properties in boronic acid-based therapeutics .
- Synthetic Feasibility : The compound’s 98% purity (Combi-Blocks) and commercial availability support its use in high-throughput screening and Suzuki-Miyaura cross-coupling reactions .
- Unanswered Questions : Further studies are needed to elucidate its specific biological targets and comparative efficacy against structurally related boronic acids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
